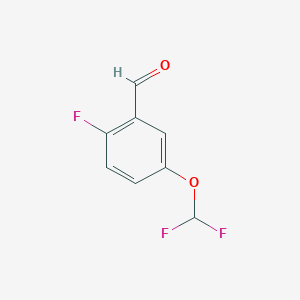

5-(Difluoromethoxy)-2-fluorobenzaldehyde

Description

Properties

IUPAC Name |

5-(difluoromethoxy)-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCAWIYILJDGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

5-(Difluoromethoxy)-2-fluorobenzaldehyde is utilized in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Difluoromethoxy)-2-fluorobenzaldehyde exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved would vary based on the specific application and the derivatives formed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 5-(difluoromethoxy)-2-fluorobenzaldehyde with similar benzaldehyde derivatives:

Key Observations :

- Positional Isomerism : this compound and its 2-(difluoromethoxy)-5-fluoro analog share identical molecular formulas but differ in substituent positions, leading to distinct electronic and steric effects .

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) is more electron-withdrawing than methoxy (-OCH₃), enhancing the electrophilicity of the aldehyde group and facilitating nucleophilic additions .

- Solubility and Stability: Fluorinated derivatives generally exhibit lower solubility in polar solvents but improved thermal stability compared to non-fluorinated analogs. For example, this compound requires storage at 0–6°C to prevent degradation .

Oxidation Sensitivity

The aldehyde group in this compound is prone to oxidation, forming carboxylic acid derivatives. This contrasts with 2-(difluoromethoxy)-5-methylbenzaldehyde , where the methyl group at the 5-position sterically hinders oxidation at the aldehyde .

Biological Activity

5-(Difluoromethoxy)-2-fluorobenzaldehyde is a fluorinated aromatic compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by a difluoromethoxy group and a fluorine substituent on the benzaldehyde ring, influences its biological activity, reactivity, and interactions with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₅F₃O₂

- Molecular Weight : Approximately 190.12 g/mol

- Structure : Contains a difluoromethoxy group and a fluorine atom on the benzaldehyde ring.

The presence of electronegative fluorine atoms enhances the compound's lipophilicity, metabolic stability, and protein binding capabilities, making it an attractive candidate for drug development and synthesis of complex molecules.

Research indicates that this compound exhibits biological activity through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial for therapeutic applications. Its binding affinity to proteins can be enhanced due to the presence of fluorinated groups.

- Protein Interactions : The structural characteristics allow selective interactions with biological targets, which can be exploited for drug design.

Enzyme Inhibition

Studies have demonstrated that compounds similar to this compound can inhibit enzymes involved in DNA repair mechanisms. For instance, tyrosyl DNA phosphodiesterase 2 (TDP2) is critical in repairing DNA damage induced by topoisomerase II poisons. Inhibiting TDP2 could enhance the efficacy of chemotherapeutic agents like etoposide and doxorubicin .

Cytotoxicity and Selectivity

Cytotoxicity studies indicate that fluorinated compounds often exhibit improved pharmacokinetic properties. The unique structure of this compound may provide enhanced selectivity towards cancer cells compared to normal cells, potentially reducing side effects associated with conventional chemotherapeutics.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Difluoromethoxy)-4-fluorobenzaldehyde | C₈H₅F₃O₂ | Different position of substituents on benzene ring |

| 2-(Difluoromethoxy)-3-fluorobenzaldehyde | C₈H₅F₃O₂ | Alternative substitution pattern |

| 2-(Difluoromethoxy)-6-fluorobenzaldehyde | C₈H₅F₃O₂ | Variation in spatial arrangement |

The positioning of the difluoromethoxy and fluorine groups significantly influences the chemical reactivity and biological activity of these compounds. This specificity may lead to varying degrees of enzyme inhibition and cytotoxicity.

Case Study 1: TDP2 Inhibition

In a study assessing the inhibitory activity against TDP2, various analogues were tested for their effects on cellular sensitivity to DNA breaks induced by topoisomerase II poisons. The results indicated that compounds with polar substituents showed enhanced potency in inhibiting TDP2, suggesting that similar strategies could be applied to optimize this compound for therapeutic use .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of fluorinated benzaldehydes. The study reported that compounds with similar structural features exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests a promising avenue for developing targeted therapies using this compound as a lead compound.

Preparation Methods

Selective Difluoromethylation of Hydroxybenzaldehyde Precursors

A widely adopted strategy involves the regioselective introduction of the difluoromethoxy group onto a fluorinated hydroxybenzaldehyde precursor. For example, 2-fluoro-5-hydroxybenzaldehyde can undergo difluoromethylation using sodium chlorodifluoroacetate (ClCF₂COONa) as the difluoromethylating agent under alkaline conditions.

Reaction Conditions:

-

Substrate: 2-Fluoro-5-hydroxybenzaldehyde

-

Difluoromethylation Reagent: Sodium chlorodifluoroacetate (1.5 equiv)

-

Base: Potassium carbonate (3.0 equiv)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C

-

Time: 6 hours

This method leverages the solid-state nature of sodium chlorodifluoroacetate to minimize side reactions, such as disubstitution or over-alkylation. The selectivity for the 5-position is attributed to steric and electronic effects, with the fluorine at position 2 directing electrophilic substitution.

Oxidation Methods for Aldehyde Group Formation

Oxidation of Benzyl Alcohol Intermediates

The aldehyde functionality is often introduced via oxidation of a benzyl alcohol precursor. For instance, 5-(difluoromethoxy)-2-fluorobenzyl alcohol can be oxidized to the corresponding aldehyde using manganese(IV) oxide (MnO₂) in dichloromethane (DCM).

Reaction Conditions:

-

Substrate: 5-(Difluoromethoxy)-2-fluorobenzyl alcohol

-

Oxidizing Agent: MnO₂ (10 equiv)

-

Solvent: Dichloromethane

-

Temperature: 20°C

-

Time: 48 hours

This method is advantageous due to MnO₂’s mild oxidative properties, which prevent over-oxidation to carboxylic acids. Alternative oxidants, such as dimethyl sulfoxide (DMSO) with hydrobromic acid, have also been employed in analogous systems.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. In difluoromethylation reactions, polar aprotic solvents like DMF enhance reagent solubility, while bases such as potassium carbonate facilitate deprotonation of the phenolic hydroxyl group. Substituting DMF with dimethyl sulfoxide (DMSO) or water has been explored but often results in lower yields due to reduced reagent stability.

Temperature and Time

Elevated temperatures (80–120°C) accelerate difluoromethylation but risk decomposition of heat-sensitive intermediates. A balance is achieved by maintaining reactions at 80°C for 6 hours, optimizing both conversion and product stability.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis often employs continuous flow reactors to enhance heat and mass transfer, particularly for exothermic difluoromethylation steps. Automated systems ensure consistent mixing and temperature control, achieving yields comparable to laboratory-scale batches.

Purification Techniques

Column chromatography remains the gold standard for laboratory purification, but industrial processes favor crystallization or distillation. For example, crude 5-(difluoromethoxy)-2-fluorobenzaldehyde can be purified via fractional distillation under reduced pressure, minimizing solvent waste.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-(Difluoromethoxy)-2-fluorobenzaldehyde, and how do they influence experimental handling?

- Answer : The compound has a molecular formula of C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol . It is typically stored at 0–6°C due to its sensitivity to degradation, requiring inert atmospheres (e.g., argon) during synthesis or handling to prevent oxidation . Its melting point and purity (>95% by GC) are critical for reproducibility in reactions .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 190.12 g/mol | |

| Purity | >95% (GC) | |

| Storage Conditions | 0–6°C, inert atmosphere |

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : The compound is synthesized via Friedel-Crafts acylation or direct fluorination of precursor benzaldehyde derivatives. For example, difluoromethoxy groups can be introduced using chlorodifluoromethane under basic conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which analytical techniques are recommended for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorinated substituents (e.g., δ -120 to -140 ppm for difluoromethoxy groups) .

- HPLC : Used to assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 190.12 for [M+H]⁺) .

Advanced Research Questions

Q. How does the electronic nature of the difluoromethoxy group influence reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing effect of the difluoromethoxy group (-OCF₂H) deactivates the aromatic ring, directing electrophilic substitutions to specific positions (e.g., meta to the aldehyde). Computational studies (DFT) predict activation barriers for Suzuki-Miyaura couplings, suggesting optimal conditions with Pd(PPh₃)₄ and K₂CO₃ in toluene/water .

Q. What strategies mitigate instability during long-term storage or under oxidative conditions?

- Answer : Stability studies indicate degradation via aldehyde oxidation to carboxylic acids. Strategies include:

- Lyophilization : Reduces hydrolytic degradation.

- Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w .

- LC-MS Monitoring : Track degradation products (e.g., m/z 206.11 for the carboxylic acid derivative) .

Q. How can impurities arising from synthesis be systematically identified and quantified?

- Answer : Impurities include unreacted precursors and over-oxidized byproducts . A tiered approach is recommended:

HPLC-DAD/ELSD : Quantify major impurities (>0.1%).

LC-HRMS/MS : Structural elucidation of trace impurities (e.g., sulfone derivatives from over-oxidation) .

NMR Spiking : Confirm identity using authentic standards .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

- Answer : The compound serves as a building block for PCSK9 inhibitors , where the difluoromethoxy group enhances metabolic stability and binding affinity. In one patent, it was incorporated into a cyclopentyl-pyrimidine scaffold, showing IC₅₀ values <100 nM in enzymatic assays .

Methodological Considerations

Q. Designing a reaction scheme to functionalize the aldehyde group without affecting fluorinated substituents: What conditions are optimal?

- Answer :

- Reductive Amination : Use NaBH₃CN in methanol at 0°C to selectively reduce the aldehyde to an amine while preserving C-F bonds .

- Grignard Reactions : Employ low temperatures (-78°C) and dry THF to avoid dehalogenation .

Q. How to resolve contradictions in reported CAS numbers or molecular weights?

- Answer : Cross-validate using multiple databases (e.g., PubChem, Reaxys) and primary literature. For this compound:

- CAS 1214358-05-0 is widely accepted , while "10749-52" appears truncated or erroneous.

- Molecular weight discrepancies can arise from isotopic variations; always use monoisotopic mass (190.12) for precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.